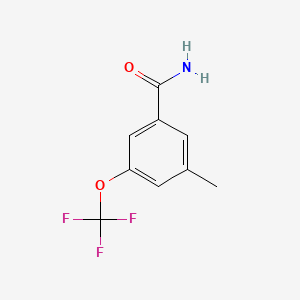

3-Methyl-5-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

3-methyl-5-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5-2-6(8(13)14)4-7(3-5)15-9(10,11)12/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDMEDIWAQNUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401282506 | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-53-6 | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(trifluoromethoxy)benzamide typically involves the introduction of the trifluoromethoxy group into the benzamide structure. One common method is the reaction of 3-methylbenzoic acid with trifluoromethoxy aniline under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods: Industrial production of 3-Methyl-5-(trifluoromethoxy)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzamide group to amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-Methyl-5-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Challenges in Differentiation and Analysis

Forensic studies emphasize the difficulty in distinguishing benzamide derivatives due to structural similarities. Techniques like high-resolution mass spectrometry (HRMS) and chromatography are critical for identification, as minor substituent changes (e.g., methyl vs. trifluoromethoxy) significantly alter retention times and spectral signatures .

Biological Activity

3-Methyl-5-(trifluoromethoxy)benzamide (C9H8F3NO2) is an organic compound notable for its unique trifluoromethoxy group, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the context of cancer treatment and other diseases.

Chemical Structure and Properties

The structure of 3-Methyl-5-(trifluoromethoxy)benzamide consists of a benzamide framework with a methyl group and a trifluoromethoxy substituent. The trifluoromethoxy group enhances the compound's lipophilicity and electron-withdrawing capacity, which can influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H8F3NO2 |

| Molecular Weight | 221.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 3-Methyl-5-(trifluoromethoxy)benzamide is primarily attributed to its ability to interact with specific molecular targets through mechanisms such as hydrogen bonding and π-π stacking. These interactions are crucial for modulating the activity of various enzymes and receptors, particularly kinases involved in cancer pathways.

Interaction with Biological Targets

Research indicates that this compound can inhibit certain kinases, which play pivotal roles in signaling pathways associated with cancer progression. For instance, studies have shown that compounds with similar structures exhibit enhanced potency against RAS oncogenes, suggesting that 3-Methyl-5-(trifluoromethoxy)benzamide may also target these critical proteins .

Anticancer Activity

In vitro studies have demonstrated that 3-Methyl-5-(trifluoromethoxy)benzamide exhibits significant anticancer properties. Its mechanism involves the inhibition of kinase activity, which is essential for tumor cell proliferation. For example, it has been shown to have an EC50 value of approximately 200 nM against specific cancer cell lines, indicating moderate potency .

Antimicrobial Properties

Emerging research suggests that this compound may also possess antimicrobial activity. Preliminary studies indicate that it can interact with bacterial membranes, potentially disrupting their integrity and leading to cell death. This aspect is particularly relevant in the development of new antibiotics targeting resistant strains of bacteria .

Case Studies and Research Findings

- Kinase Inhibition :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for synthesizing 3-Methyl-5-(trifluoromethoxy)benzamide?

- Methodological Answer : Prior to synthesis, conduct a hazard analysis for reagents (e.g., trifluoromethyl benzoyl chloride derivatives, sodium carbonate) and intermediates. Use DSC (Differential Scanning Calorimetry) to assess thermal stability, as decomposition risks are common in trifluoromethylated benzamides . Ventilation and PPE (gloves, lab coats, goggles) are mandatory, especially if mutagenicity is suspected. Ames testing is recommended for preliminary toxicity screening, as seen in structurally similar anomeric amides .

Q. How can researchers optimize the synthesis of 3-Methyl-5-(trifluoromethoxy)benzamide?

- Methodological Answer : Use one-step synthetic routes leveraging AI-driven retrosynthesis tools (e.g., Template_relevance models) to predict feasible pathways. For example, coupling methyl-substituted benzoyl chlorides with trifluoromethoxy aniline derivatives in anhydrous THF or dichloromethane, with Et₃N as a base. Monitor reactions via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. What analytical techniques are critical for characterizing 3-Methyl-5-(trifluoromethoxy)benzamide?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C3, trifluoromethoxy at C5).

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).

- X-ray Crystallography : For unambiguous structural confirmation if crystals are obtainable .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the reactivity of 3-Methyl-5-(trifluoromethoxy)benzamide in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the benzene ring, directing electrophilic substitutions to meta/para positions. Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with boronic acids under inert atmospheres. Optimize conditions (e.g., ligand choice, temperature) to overcome reduced reactivity. Contrast with non-fluorinated analogs to isolate electronic effects .

Q. What strategies resolve contradictions in reported mutagenicity data for trifluoromethoxy-substituted benzamides?

- Methodological Answer : Discrepancies may arise from assay sensitivity (Ames II vs. traditional Ames) or structural nuances (e.g., methyl vs. bromo substituents). Conduct comparative studies:

- Test 3-Methyl-5-(trifluoromethoxy)benzamide alongside positive controls (e.g., benzyl chloride) and negative controls.

- Use metabolic activation (S9 liver homogenate) to assess pro-mutagenic potential.

- Validate results with mammalian cell assays (e.g., micronucleus test) .

Q. How can computational modeling guide the design of 3-Methyl-5-(trifluoromethoxy)benzamide derivatives for agrochemical applications?

- Methodological Answer :

- Docking Studies : Model interactions with target enzymes (e.g., chitin synthase in pests) using AutoDock Vina.

- QSAR : Correlate substituent effects (e.g., logP, Hammett σ) with bioactivity data from pesticidal assays.

- MD Simulations : Assess binding stability over time (50–100 ns trajectories) .

Q. What are the challenges in scaling up the synthesis of 3-Methyl-5-(trifluoromethoxy)benzamide, and how can they be mitigated?

- Methodological Answer :

- Exothermicity : Use jacketed reactors with controlled cooling to manage heat from trifluoromethylation steps.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) or fractional distillation for intermediates.

- Yield Optimization : Employ DoE (Design of Experiments) to refine molar ratios, solvent polarity, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.